molecular formula C30H30N2O7 B11931774 methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

Cat. No.: B11931774
M. Wt: 530.6 g/mol
InChI Key: YEBNUTRZELOAAC-JFYVELCSSA-N
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Description

Methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple methoxy and hydroxy functional groups, as well as its phenyl and methoxyphenyl substituents. It is of interest in various fields of scientific research due to its intricate structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. Key steps may include:

    Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Methoxy and Hydroxy Groups: These functional groups can be introduced through nucleophilic substitution reactions, using reagents such as methanol and sodium hydroxide.

    Addition of Phenyl and Methoxyphenyl Substituents: These groups can be added through Friedel-Crafts alkylation reactions, using reagents such as benzene and methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, alkyl halides

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate

InChI

InChI=1S/C30H30N2O7/c1-17-31-29-25-22(37-4)15-21(36-3)16-23(25)39-28(29,19-11-13-20(35-2)14-12-19)24(18-9-7-6-8-10-18)26(27(33)38-5)30(29,34)32-17/h6-16,24,26,34H,1-5H3,(H,31,32)/t24-,26+,28+,29-,30-/m1/s1

InChI Key

YEBNUTRZELOAAC-JFYVELCSSA-N

Isomeric SMILES

CC1=N[C@]23C4=C(C=C(C=C4OC)OC)O[C@]2([C@@H]([C@H]([C@@]3(N1)O)C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=NC23C4=C(C=C(C=C4OC)OC)OC2(C(C(C3(N1)O)C(=O)OC)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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